8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (CAS 724788-70-9) is a highly functionalized heterocyclic building block extensively utilized in the discovery and scale-up of novel bacterial topoisomerase inhibitors (NBTIs) and targeted therapeutics [1]. Featuring a precisely engineered substitution pattern—an 8-bromo group for programmable palladium-catalyzed cross-coupling, a 7-fluoro substituent for toxicological modulation, and a 2-methoxy group for electronic tuning—this compound serves as a critical left-hand-side (LHS) precursor [2]. Its predictable reactivity profile makes it a preferred starting material for synthesizing complex linked-bicyclic architectures, such as those found in advanced preclinical candidates like OSUAB-0284, bypassing the need for hazardous in-house halogenation steps during decagram-to-kilogram scale manufacturing [3].
Substituting this exact building block with closely related analogs, such as the non-fluorinated 8-bromo-2-methoxy-1,5-naphthyridine or the chlorinated 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine, fundamentally alters both synthetic processability and downstream pharmacological viability [1]. The 8-bromo moiety provides superior oxidative addition kinetics in Buchwald-Hartwig and Heck couplings compared to 8-chloro analogs, enabling the use of milder conditions that preserve sensitive stereocenters in complex linker moieties [2]. Furthermore, the 7-fluoro substituent is actively required in NBTI development to disrupt undesired hERG channel binding; omitting the fluorine atom results in the generation of APIs with unacceptable cardiovascular toxicity profiles, rendering generic substitution non-viable for therapeutic procurement [3].
In the construction of complex therapeutic architectures, 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine serves as a highly efficient electrophile for palladium-catalyzed C-N and C-C bond formations. Compared to the 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine baseline, the 8-bromo derivative undergoes significantly faster oxidative addition. This enables Buchwald-Hartwig aminations with sterically hindered or sensitive amines (e.g., functionalized piperidines or azetidines) and Heck couplings to proceed at moderate temperatures (80–100 °C) using standard catalyst systems like Pd2(dba)3/BINAP or Pd(OAc)2/PPh3, achieving 40–75% isolated yields [1]. Utilizing the chloro-analog typically requires harsher temperatures or specialized, expensive dialkylbiaryl phosphine ligands that complicate scale-up and risk linker degradation.
| Evidence Dimension | Cross-coupling efficiency and conditions |
| Target Compound Data | 8-Bromo derivative: Efficient coupling at 80–100 °C with standard ligands (e.g., BINAP, PPh3) |
| Comparator Or Baseline | 8-Chloro analog: Requires >120 °C or expensive specialized ligands (e.g., BrettPhos) for comparable conversion |
| Quantified Difference | Enables a 20–40 °C reduction in reaction temperature, preserving complex linker stability |
| Conditions | Pd-catalyzed Buchwald-Hartwig and Heck cross-couplings in dioxane or DMF |
Procuring the 8-bromo variant ensures reliable, scalable cross-coupling with sensitive intermediates while avoiding the cost and optimization burden of specialized ligands.
Sourcing the pre-halogenated 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine directly bypasses the need to perform in-house halogenation of the precursor, 3-fluoro-6-methoxy-1,5-naphthyridin-4-ol. Converting the hydroxyl group to a bromide typically requires highly corrosive and toxic reagents, such as phosphorus tribromide (PBr3) at 50–70 °C in DMF, followed by extensive aqueous workup to quench excess reagent [1]. By procuring the commercially available 8-bromo building block, process chemists eliminate a hazardous, low-atom-economy step. This streamlining is particularly critical for decagram-to-kilogram scale production of APIs, where minimizing corrosive waste and avoiding bottleneck activation steps directly improves overall process throughput and safety.
| Evidence Dimension | Synthetic route safety and step count |
| Target Compound Data | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Direct, immediate use in cross-coupling |
| Comparator Or Baseline | 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol: Requires PBr3 activation at 50–70 °C and aqueous quench |
| Quantified Difference | Eliminates 1 highly corrosive synthetic step and the associated hazardous phosphorus waste streams |
| Conditions | Decagram-scale API route optimization and GMP manufacturing |
Purchasing the pre-brominated building block reduces hazardous waste generation and accelerates scale-up timelines by removing a problematic activation step.
The 7-fluoro substituent on this naphthyridine core is not an arbitrary modification; it is a mandatory structural feature for mitigating cardiotoxicity in downstream applications. In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), structure-activity relationship (SAR) studies demonstrate that incorporating a fluorine atom at this specific position significantly reduces off-target binding to the hERG potassium channel compared to the non-fluorinated 8-bromo-2-methoxy-1,5-naphthyridine baseline [1]. Because basic amine linkers in NBTIs inherently carry a high hERG liability, the electron-withdrawing 7-fluoro group is essential for modulating the pKa and lipophilicity of the resulting API, thereby achieving an acceptable therapeutic index and allowing candidates to pass preclinical cardiovascular safety screens.
| Evidence Dimension | Downstream API hERG channel inhibition profile |
| Target Compound Data | 7-Fluoro-derived APIs: Reduced hERG binding affinity, improved in vivo safety margin |
| Comparator Or Baseline | Non-fluorinated naphthyridine APIs: High generic hERG liability (cardiotoxicity risk) |
| Quantified Difference | Provides the necessary physicochemical modulation to rescue basic amine therapeutics from hERG-mediated cardiotoxicity |
| Conditions | Preclinical in vitro hERG patch-clamp assays for NBTI candidates |
Selecting the 7-fluoro variant is critical for drug discovery programs aiming to avoid the fatal cardiovascular liabilities associated with non-fluorinated basic amines.
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is the premier left-hand-side (LHS) building block for synthesizing NBTIs, including advanced preclinical candidates like OSUAB-0284. Its 8-bromo group facilitates rapid attachment to complex chiral linkers (e.g., 1,3-dioxanes or piperidines) via Buchwald-Hartwig or Heck couplings, while the 7-fluoro group ensures the final API maintains potent dual-inhibition of DNA gyrase and Topoisomerase IV with a minimized hERG toxicity profile [1].
In process chemistry and scale-up campaigns, utilizing this pre-brominated compound eliminates the need for hazardous in-house halogenation of hydroxyl-naphthyridine precursors using corrosive reagents like PBr3. This directly improves process safety, reduces phosphorus-containing waste streams, and shortens the overall synthetic route for GMP production of targeted therapeutics [2].
Beyond antibacterial research, the highly functionalized 1,5-naphthyridine core is a privileged scaffold in oncology. The orthogonal reactivity of the 8-bromo (for cross-coupling) and the 2-methoxy group (which can be cleaved to reveal a pyridone hydrogen-bond donor) allows medicinal chemists to rapidly elaborate the scaffold into potent kinase inhibitors, leveraging the 7-fluoro group to enhance metabolic stability and cellular permeability [3].
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